REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].CI.[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[C:17]2O)=[CH:12][CH:11]=1>CC(C)=O>[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][CH:16]=[C:17]2[O:4][CH3:1])=[CH:12][CH:11]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water twice
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |